(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine
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Overview
Description
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both ethoxy and methyl groups attached to the pyrrolidine ring makes it a versatile molecule for synthetic and industrial applications.
Mechanism of Action
Biochemical Pathways
More research is needed to elucidate the compound’s role in biochemical processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
More studies are needed to determine how environmental conditions may affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine can be achieved through several methods. One common approach involves the enantioselective synthesis using chiral catalysts. For instance, a chemoenzymatic method can be employed, where a lipase-mediated resolution protocol is used to obtain the desired enantiomer with high enantiomeric excess . This method typically starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Ethoxy-1-methylpyrrolidin-3-amine: The enantiomer of the compound, which may exhibit different biological activity and chemical properties.
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine: A structurally similar compound with a methoxy group instead of an ethoxy group, used in similar applications.
Uniqueness
(3S,4S)-4-Ethoxy-1-methylpyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both ethoxy and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKCTZQFAWVBCN-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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